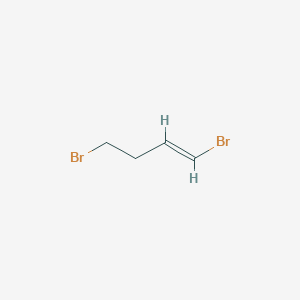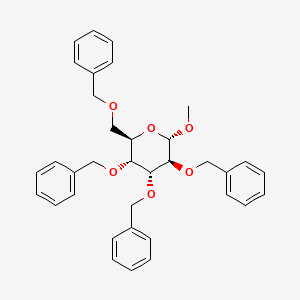
(1E)-1,4-dibromobut-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1E)-1,4-Dibromobut-1-ene is an organic compound with the molecular formula C4H6Br2. It is a member of the class of compounds known as haloalkenes, which are alkenes substituted with halogen atoms. This compound is characterized by the presence of two bromine atoms attached to the first and fourth carbon atoms of a butene chain, with a double bond between the first and second carbon atoms. The “E” designation indicates the trans configuration of the double bond, meaning the bromine atoms are on opposite sides of the double bond.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (1E)-1,4-Dibromobut-1-ene can be synthesized through various methods. One common approach involves the bromination of 1,4-butadiene. The reaction typically proceeds via an electrophilic addition mechanism, where bromine (Br2) is added across the double bonds of 1,4-butadiene. The reaction conditions often include a solvent such as carbon tetrachloride (CCl4) and may be carried out at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production scale. For instance, the reaction can be conducted in a flow reactor with controlled temperature and pressure to achieve high purity and yield of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: (1E)-1,4-Dibromobut-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions (OH-), amines (NH2R), or alkoxides (OR-).
Elimination Reactions: The compound can undergo dehydrohalogenation to form butadiene derivatives.
Addition Reactions: The double bond in this compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Addition: Bromine (Br2) in carbon tetrachloride (CCl4) or hydrogen bromide (HBr) in acetic acid.
Major Products:
Substitution: Formation of 1,4-dihydroxybut-1-ene or 1,4-diaminobut-1-ene.
Elimination: Formation of 1,3-butadiene.
Addition: Formation of tetrabromobutane or dibromobutane derivatives.
Applications De Recherche Scientifique
(1E)-1,4-Dibromobut-1-ene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving the modification of biomolecules through halogenation reactions.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, particularly those targeting cancer and infectious diseases.
Industry: this compound is utilized in the production of polymers and resins, where its reactivity with other monomers can be exploited to create materials with desirable properties.
Mécanisme D'action
The mechanism of action of (1E)-1,4-dibromobut-1-ene involves its ability to participate in various chemical reactions due to the presence of reactive bromine atoms and a double bond. The bromine atoms can act as leaving groups in substitution and elimination reactions, while the double bond can undergo addition reactions. These properties make the compound a versatile intermediate in organic synthesis, allowing it to interact with a wide range of molecular targets and pathways.
Comparaison Avec Des Composés Similaires
1,4-Dibromobutane: Similar structure but lacks the double bond, making it less reactive in addition reactions.
1,2-Dibromoethene: Contains a double bond but has bromine atoms on adjacent carbons, leading to different reactivity patterns.
1,4-Dichlorobut-2-ene: Similar structure with chlorine atoms instead of bromine, resulting in different chemical properties and reactivity.
Uniqueness: (1E)-1,4-Dibromobut-1-ene is unique due to its specific arrangement of bromine atoms and the trans configuration of the double bond. This configuration imparts distinct chemical reactivity, making it a valuable compound in various synthetic applications.
Propriétés
Formule moléculaire |
C4H6Br2 |
|---|---|
Poids moléculaire |
213.90 g/mol |
Nom IUPAC |
(E)-1,4-dibromobut-1-ene |
InChI |
InChI=1S/C4H6Br2/c5-3-1-2-4-6/h1,3H,2,4H2/b3-1+ |
Clé InChI |
LJVHJHLTRBXGMH-HNQUOIGGSA-N |
SMILES isomérique |
C(CBr)/C=C/Br |
SMILES canonique |
C(CBr)C=CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![7-Chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidine phosphate](/img/structure/B12841704.png)






![N,N-di(propan-2-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16-pentaen-13-amine](/img/structure/B12841735.png)

